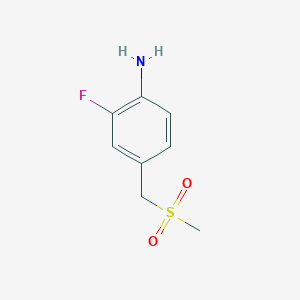
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Based on its name, “N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluorobenzamide” likely has a complex molecular structure. The tetrahydrothiophene ring and the benzene ring would form distinct parts of the molecule, with the butyl and amide groups attached to different parts of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the structure of the compound, but without specific information on “this compound”, it’s difficult to provide a detailed analysis .Wissenschaftliche Forschungsanwendungen
Stabilizing Amide Conformations
N-(pyrimidin-2-yl)pentafluorobenzamide adopts a cis amide bond in the solid state, and its conformational equilibrium in solution is solvent-dependent, suggesting that similar compounds might be used to study solvent effects on molecular conformation (Forbes et al., 2001).
Cellular Proliferation in Tumors
18F-ISO-1, a cellular proliferative marker, evaluated the safety, dosimetry, and feasibility of imaging tumor proliferation by PET in patients with newly diagnosed malignant neoplasms, showing potential for similar compounds in diagnostic imaging (Dehdashti et al., 2013).
Novel Aromatic Polyimides
Research on the synthesis of new diamines and their polymerization with various anhydrides to produce polyimides with high thermal stability and solubility in organic solvents suggests potential applications in materials science for similar fluorinated compounds (Butt et al., 2005).
Difluoromethylation Reactions
Difluoromethyltri(n-butyl)ammonium chloride was found effective for difluoromethylation under basic conditions, indicating potential uses of related fluorinated compounds in organic synthesis and chemical modifications (Wang et al., 2011).
Antioxidant Activity of Oxadiazoles
Compounds with 2,6-di-tert-butylphenol moieties demonstrated significant antioxidant activity, suggesting that structurally similar compounds might have applications in studying oxidative stress and potential therapeutic uses (Shakir et al., 2014).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with other molecules, often in the context of its role as a drug or a catalyst. Without specific information on “N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluorobenzamide”, it’s difficult to provide a detailed analysis of its mechanism of action.
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information on “N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluorobenzamide”, it’s difficult to provide a detailed analysis of its safety and hazards .
Eigenschaften
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3S/c1-2-3-8-18(11-7-9-22(20,21)10-11)15(19)14-12(16)5-4-6-13(14)17/h4-6,11H,2-3,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUMFIUAGWPSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2891232.png)
![4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid](/img/structure/B2891234.png)


![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2891239.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,4-difluorobenzamide](/img/structure/B2891241.png)
![1-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B2891242.png)





![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-purine](/img/structure/B2891253.png)
